molecular formula C18H16BrN3O2 B3757211 Propyl 3-[(6-bromoquinazolin-4-yl)amino]benzoate

Propyl 3-[(6-bromoquinazolin-4-yl)amino]benzoate

Cat. No.: B3757211
M. Wt: 386.2 g/mol
InChI Key: STRDJFLGBASYPX-UHFFFAOYSA-N
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Description

Propyl 3-[(6-bromoquinazolin-4-yl)amino]benzoate is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-[(6-bromoquinazolin-4-yl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-bromoquinazoline with 3-aminobenzoic acid, followed by esterification with propanol. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[(6-bromoquinazolin-4-yl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 3-[(6-bromoquinazolin-4-yl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 3-[(6-bromoquinazolin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target protein, leading to inhibition or modulation of its activity. This interaction can result in various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(4-pyridyl)quinazolin-4(3H)-one
  • 3-(4-Acetylphenyl)-6-bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one
  • 2-(4-Chlorophenyl)quinazolin-4(3H)-one

Uniqueness

Propyl 3-[(6-bromoquinazolin-4-yl)amino]benzoate stands out due to its unique ester functional group, which can influence its solubility, stability, and biological activity. The presence of the propyl ester moiety can enhance the compound’s ability to penetrate cell membranes, making it more effective in certain biological applications compared to its analogs .

Properties

IUPAC Name

propyl 3-[(6-bromoquinazolin-4-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-2-8-24-18(23)12-4-3-5-14(9-12)22-17-15-10-13(19)6-7-16(15)20-11-21-17/h3-7,9-11H,2,8H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRDJFLGBASYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propyl 3-[(6-bromoquinazolin-4-yl)amino]benzoate
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